molecular formula C17H12N4O3 B2877757 2-(2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione CAS No. 709013-51-4

2-(2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione

Cat. No.: B2877757
CAS No.: 709013-51-4
M. Wt: 320.308
InChI Key: KULGJAGZJADBPS-UHFFFAOYSA-N
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Description

2-(2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione is a heterocyclic compound of significant interest in medicinal chemistry and chemical biology research. Its structure incorporates a 1,2,4-oxadiazole ring, a privileged scaffold known for its metabolic stability and ability to serve as a bioisostere for esters and amides, which is frequently employed in the design of enzyme inhibitors and receptor ligands [https://doi.org/10.3390/molecules25112584]. The presence of the phthalimide (isoindoline-1,3-dione) moiety is a key feature, as this group is associated with a range of biological activities and is a recognized pharmacophore in compounds modulating various cellular pathways, including those involved in inflammation and proliferation [https://doi.org/10.1016/j.ejmech.2019.04.011]. The specific molecular architecture, combining the pyridyl-oxadiazole and phthalimide units via a flexible ethyl linker, suggests potential application as a core building block for the development of novel small-molecule probes. Researchers are exploring its utility in targeting protein-protein interactions and designing potential therapeutic agents, particularly in oncology and immunology, where such hybrid structures can exhibit multi-targeted activity or enhanced binding affinity. This compound serves as a versatile intermediate for further synthetic elaboration and biological evaluation in high-throughput screening campaigns and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

2-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3/c22-16-11-5-1-2-6-12(11)17(23)21(16)10-8-14-19-15(20-24-14)13-7-3-4-9-18-13/h1-7,9H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULGJAGZJADBPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC(=NO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

N-substituted imides, such as isoindoline-1,3-dione derivatives, are neutral and hydrophobic, allowing them to pass through living membranes in vivo. This characteristic could potentially influence the compound’s bioavailability.

Biological Activity

The compound 2-(2-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various aspects such as its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C13_{13}H12_{12}N4_{4}O3_{3}
  • Molecular Weight : 260.26 g/mol
  • CAS Number : 936940-28-2

The presence of the pyridine ring and the isoindoline moiety suggests diverse interactions with biological targets, potentially leading to various therapeutic effects.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of isoindoline derivatives. For instance, compounds similar to isoindoline-1,3-dione have been shown to exhibit significant cytotoxicity against various cancer cell lines. A study demonstrated that isoindoline derivatives possess IC50_{50} values below 10 µM against human glioblastoma and melanoma cell lines, indicating potent anticancer activity .

CompoundCell LineIC50_{50} (µM)
7aGlioblastoma U251<10
7fMelanoma WM793<10

2. Cholinesterase Inhibition

The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of Alzheimer's disease. The synthesized derivatives exhibited IC50_{50} values ranging from 2.1 to 7.4 µM, with some compounds showing better inhibitory effects than established drugs like rivastigmine .

CompoundAChE Inhibition IC50_{50} (µM)
7a2.1
7f3.5

3. Anti-inflammatory Activity

Isoindoline derivatives have also demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. Recent findings indicated that certain derivatives showed selective inhibition of COX-2 over COX-1, which is beneficial for reducing inflammation without significant gastrointestinal side effects .

CompoundCOX-2 Inhibition IC50_{50} (µM)COX-1 Inhibition IC50_{50} (µM)COX-2/COX-1 Ratio
E90.28150>1
F75120>1

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The ability to inhibit AChE suggests a mechanism that increases acetylcholine levels in the synaptic cleft, beneficial for cognitive function.
  • Antioxidant Properties : Some studies suggest that isoindoline derivatives may exhibit neuroprotective effects by scavenging free radicals and reducing oxidative stress in neuronal cells .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of a similar isoindoline derivative against H2_{2}O2_{2}-induced oxidative stress in PC12 cells. The results indicated that certain compounds significantly reduced cell death, supporting their potential use in neurodegenerative diseases .

Case Study 2: Cancer Cell Line Evaluation

In vitro evaluations on various cancer cell lines revealed that compounds derived from isoindoline showed selective toxicity towards malignant cells while sparing normal cells, indicating their potential as targeted cancer therapies .

Comparison with Similar Compounds

Acryloyl-Linked Derivatives

Compounds such as 2-(4-(3-(3aH-indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione () feature acryloyl-phenyl linkers instead of oxadiazole-ethyl groups. These derivatives, synthesized via Claisen-Schmidt condensations, exhibit varied substituents (e.g., indole, chlorophenyl, methoxyphenyl) that influence electronic and steric properties. For instance:

  • Electron-withdrawing groups (e.g., 4-chlorophenyl in Compound 4) enhance stability but may reduce solubility.

In contrast, the target compound’s oxadiazole-pyridinyl system offers rigidity and dual aromaticity, which may enhance metabolic stability compared to acryloyl-linked analogs.

Oxadiazole-Containing Derivatives

  • 2-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione () shares the oxadiazole-phthalimide motif but uses a methyl linker and isopropyl substituent. Its shorter linker (methyl vs.
  • ST-1347 (238) () contains a trifluoromethylphenyl-oxadiazole group linked via phenoxyethyl. The trifluoromethyl group enhances lipophilicity, while the phenoxy spacer increases conformational flexibility. The target compound’s pyridinyl-ethyl linker balances rigidity and solubility, avoiding excessive hydrophobicity .

Table 1: Comparative Analysis of Isoindoline-1,3-dione Derivatives

Compound Name Molecular Formula Linker Substituent Key Features
Target Compound C₁₈H₁₃N₄O₃ Ethyl Pyridin-2-yl-oxadiazole Rigid, dual aromaticity
2-((3-isopropyl-oxadiazolyl)methyl) derivative C₁₄H₁₃N₃O₃ Methyl Isopropyl-oxadiazole Lipophilic, short linker
ST-1347 (238) C₂₈H₂₄F₃N₃O₄ Phenoxyethyl Trifluoromethylphenyl High lipophilicity, flexible
IDT785 C₂₆H₂₄N₄O₂ Ethyl Indol-tetrahydropyridin Potential CNS activity
Acryloyl-indole derivative C₂₅H₁₇N₃O₃ Acryloyl Indole Hydrogen-bonding capacity

Key Observations :

  • Linker Length: Ethyl linkers (target compound, IDT785) balance flexibility and steric hindrance, whereas methyl () or phenoxyethyl () linkers alter conformational freedom.
  • Substituent Effects : Pyridinyl groups enhance solubility and binding specificity compared to hydrophobic substituents (isopropyl, trifluoromethyl).
  • Synthetic Routes : Most analogs employ condensation or cyclization reactions; the target compound likely requires oxadiazole ring formation via amidoxime intermediates, a common strategy for 1,2,4-oxadiazoles.

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